2-[4-(Piperidine-1-sulfonyl)phenyl]acetic acid

Lipophilicity Drug Design Permeability

2-[4-(Piperidine-1-sulfonyl)phenyl]acetic acid (CAS 722464-53-1) is a phenylacetic acid derivative containing a piperidine-1-sulfonyl substituent at the para position, classified as a sulfonamide-containing carboxylic acid building block (C13H17NO4S, MW 283.35 g/mol). It is primarily utilized as a synthetic intermediate in medicinal chemistry for the construction of compound libraries and the optimization of drug candidates, appearing in at least 19 patent families.

Molecular Formula C13H17NO4S
Molecular Weight 283.34
CAS No. 722464-53-1
Cat. No. B2854123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(Piperidine-1-sulfonyl)phenyl]acetic acid
CAS722464-53-1
Molecular FormulaC13H17NO4S
Molecular Weight283.34
Structural Identifiers
SMILESC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CC(=O)O
InChIInChI=1S/C13H17NO4S/c15-13(16)10-11-4-6-12(7-5-11)19(17,18)14-8-2-1-3-9-14/h4-7H,1-3,8-10H2,(H,15,16)
InChIKeyNNUIKHKGHUBPMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[4-(Piperidine-1-sulfonyl)phenyl]acetic acid (CAS 722464-53-1): A Sulfonamide-Phenylacetic Acid Building Block for Medicinal Chemistry Procurement


2-[4-(Piperidine-1-sulfonyl)phenyl]acetic acid (CAS 722464-53-1) is a phenylacetic acid derivative containing a piperidine-1-sulfonyl substituent at the para position, classified as a sulfonamide-containing carboxylic acid building block (C13H17NO4S, MW 283.35 g/mol) [1]. It is primarily utilized as a synthetic intermediate in medicinal chemistry for the construction of compound libraries and the optimization of drug candidates, appearing in at least 19 patent families [2]. The compound features a carboxylic acid handle for amide or ester coupling and a sulfonylpiperidine moiety, a privileged scaffold encountered in numerous bioactive molecules targeting GPCRs, ion channels, and enzymes.

Why Closely Related Sulfonamide-Phenylacetic Acid Analogs Cannot Directly Replace 2-[4-(Piperidine-1-sulfonyl)phenyl]acetic acid in Critical Synthesis and Screening Programs


Generic substitution among sulfonamide-phenylacetic acid building blocks is scientifically unsound because even subtle changes in the heterocycle (piperidine vs. morpholine) or acid spacer length (acetic vs. benzoic) produce quantifiable shifts in lipophilicity, polar surface area, rotatable bond count, and hydrogen-bond acceptor capacity—parameters that directly govern membrane permeability, solubility, and target binding geometry [1][2]. The evidence below demonstrates that 2-[4-(piperidine-1-sulfonyl)phenyl]acetic acid occupies a distinct physicochemical space relative to its closest commercially available analogs, making it a non-fungible selection for SAR campaigns where lipophilic efficiency and conformational flexibility are decision-critical.

Quantitative Differentiation Evidence: 2-[4-(Piperidine-1-sulfonyl)phenyl]acetic acid vs. Morpholine and Benzoic Acid Analogs


Lipophilicity (XLogP3-AA): Piperidine Analog is 1.2 Log Units More Lipophilic than the Morpholine Comparator

The computed XLogP3-AA for the target compound is 1.4, compared to 0.2 for the morpholine analog 2-[4-(morpholine-4-sulfonyl)phenyl]acetic acid (CAS 325721-84-4), representing a 1.2 log-unit increase in lipophilicity [1][2]. This difference is driven by the replacement of the morpholine ring oxygen with a methylene group in piperidine, eliminating one hydrogen-bond acceptor and increasing hydrocarbon character.

Lipophilicity Drug Design Permeability

Topological Polar Surface Area: Piperidine Analog Offers 9.2 Ų Lower TPSA than the Morpholine Analog

The target compound exhibits a TPSA of 83.1 Ų, compared to 92.3 Ų for the morpholine analog [1][2]. The 9.2 Ų reduction results from one fewer hydrogen-bond acceptor in piperidine (5 acceptors) versus morpholine (6 acceptors). Both values fall within Veber's rule thresholds, but the lower TPSA of the piperidine analog places it closer to the optimal range for oral absorption and blood-brain barrier penetration.

Polar Surface Area Oral Bioavailability CNS Penetration

Molecular Flexibility: The Phenylacetic Acid Spacer Provides an Additional Rotatable Bond vs. the Benzoic Acid Analog

The target compound contains a methylene bridge between the phenyl ring and the carboxylic acid, yielding 4 rotatable bonds, whereas 4-(piperidine-1-sulfonyl)benzoic acid (CAS 10252-83-2) has the carboxylic acid directly attached to the aromatic ring, resulting in only 3 rotatable bonds [1][2]. This additional degree of freedom allows the carboxylic acid to adopt a wider range of orientations relative to the sulfonylpiperidine pharmacophore.

Conformational Flexibility Binding Pocket Adaptation Fragment Elaboration

Patent Provenance: 19 Patent Families Demonstrate Precedented Utility in Drug Discovery Programs

According to PubChemLite annotation, 2-[4-(piperidine-1-sulfonyl)phenyl]acetic acid has been indexed in 19 patent families [1]. This patent count provides a measurable, verifiable indicator of its established role as a synthetic intermediate in proprietary drug discovery programs, distinguishing it from less-validated analogs that may lack documented industrial utility.

Patent Intelligence Prior Art Freedom to Operate

Optimal Procurement-Driven Application Scenarios for 2-[4-(Piperidine-1-sulfonyl)phenyl]acetic acid


Lead Optimization of CNS-Penetrant Drug Candidates Requiring Balanced Lipophilicity

Medicinal chemistry teams developing orally bioavailable or CNS-targeted small molecules should prioritize this compound over the morpholine analog when the target product profile demands XLogP ≥ 1.0 and TPSA < 90 Ų. The 1.4 XLogP and 83.1 Ų TPSA of the piperidine analog align with empirical permeability thresholds [1], while the morpholine comparator (XLogP 0.2, TPSA 92.3 Ų) is better suited for solubility-optimized, peripherally restricted programs.

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Where Carboxylic Acid Vectoring Is Critical

The phenylacetic acid scaffold with its methylene spacer provides an additional rotatable bond relative to the benzoic acid analog, enabling the carboxylic acid to explore a broader conformational space during fragment elaboration [1]. This flexibility is essential when the acid moiety must reach distal hydrogen-bond donors or metal-coordinating residues in the target binding site.

Combinatorial Library Synthesis in Patent-Intensive Therapeutic Areas

With documented occurrence in 19 patent families [1], this building block is a structurally validated entry point for parallel library synthesis aimed at generating intellectual property in competitive areas such as GPCR modulation, ion channel pharmacology, or enzyme inhibition. Its established patent provenance lowers the risk of synthetic route failure and provides a defensible prior-art position.

Quote Request

Request a Quote for 2-[4-(Piperidine-1-sulfonyl)phenyl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.